molecular formula C18H20N4O2 B2898760 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione CAS No. 956707-70-3

1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione

Cat. No. B2898760
CAS RN: 956707-70-3
M. Wt: 324.384
InChI Key: VMSLYFMZOXVVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione, also known as DPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DPPH is a heterocyclic compound that belongs to the class of pyrrolidine-2,5-dione derivatives, and it has a molecular weight of 308.4 g/mol.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is not fully understood, but it is thought to involve the inhibition of various enzymes, including topoisomerase II and protein kinase C. 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of cell cycle arrest, and the modulation of various signaling pathways. 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has also been shown to have antioxidant activity, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has several limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is also highly reactive and can easily undergo oxidation, which can affect its stability and activity.

Future Directions

There are several future directions for the research on 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione, including the optimization of its synthesis method to improve its yield and purity. Further studies are needed to elucidate the mechanism of action of 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione and to identify its molecular targets. The development of new formulations and delivery systems for 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione may also improve its bioavailability and efficacy. Additionally, the evaluation of 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione in preclinical and clinical studies is needed to determine its safety and efficacy as an anticancer agent.

Synthesis Methods

The synthesis of 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione can be achieved through several methods, including the reaction of 4-(dimethylamino)benzaldehyde with phenylhydrazine in the presence of acetic acid and sodium acetate, followed by cyclization with maleic anhydride. Another method involves the reaction of 4-(dimethylamino)benzaldehyde with phenylhydrazine in the presence of acetic acid and sodium acetate, followed by cyclization with succinic anhydride. The yield of 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione synthesis can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.

Scientific Research Applications

1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have shown that 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer. 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-21(2)14-8-10-15(11-9-14)22-17(23)12-16(18(22)24)20-19-13-6-4-3-5-7-13/h3-11,16,19-20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSLYFMZOXVVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione

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